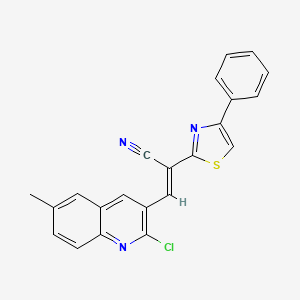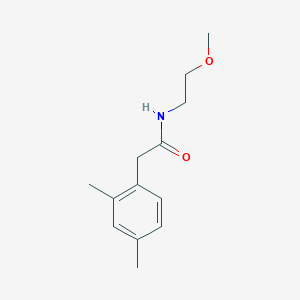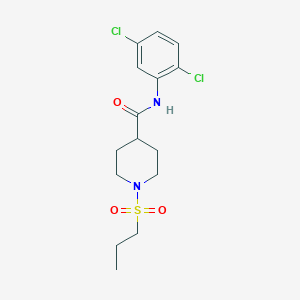
N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPA belongs to the class of compounds known as amides and has a molecular formula of C14H21NO.
Applications De Recherche Scientifique
N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide has been studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of organic synthesis. This compound has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. It has also been used as a ligand in the synthesis of various metal complexes.
This compound has also been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have anticonvulsant activity in animal models. It has also been shown to have potential applications in the treatment of neuropathic pain.
Mécanisme D'action
The exact mechanism of action of N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide is not well understood. However, it is believed that this compound exerts its effects by modulating the activity of ion channels in the nervous system. Specifically, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to have anticonvulsant activity. It has also been shown to have potential applications in the treatment of neuropathic pain. Additionally, this compound has been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide in lab experiments is its potential applications in organic synthesis. This compound has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. It has also been used as a ligand in the synthesis of various metal complexes.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in animal models at high doses. Additionally, this compound has not been extensively studied in humans, and its safety profile in humans is not well understood.
Orientations Futures
There are several future directions for research on N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide. One potential direction is to further investigate its potential applications in the treatment of neuropathic pain. Another potential direction is to investigate its potential applications in the treatment of other neurological disorders, such as epilepsy. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity in humans.
Méthodes De Synthèse
N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide can be synthesized through a multistep process involving the reaction of 2-methylpropanoic acid with N,N-dimethylbenzylamine. This reaction results in the formation of N,N-dimethyl-2-phenylethanamine. The next step involves the reaction of N,N-dimethyl-2-phenylethanamine with acetyl chloride, which results in the formation of N-(1,1-dimethyl-2-phenylethyl)acetamide. Finally, N-(1,1-dimethyl-2-phenylethyl)acetamide is reacted with methyl iodide, which results in the formation of this compound.
Propriétés
IUPAC Name |
2-methyl-N-(2-methyl-1-phenylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)13(16)15-14(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSCSOROTIYBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5371612.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)
![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)

![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371670.png)
![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5371709.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-butenoate](/img/structure/B5371718.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)